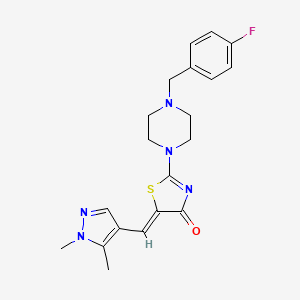![molecular formula C20H26ClNO2 B2844549 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide CAS No. 2176201-07-1](/img/structure/B2844549.png)
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide, also known as ML277, is a small molecule inhibitor that selectively targets K2P3.1 potassium channels. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and neuropathic pain.
Mechanism of Action
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide selectively targets K2P3.1 potassium channels, which are involved in regulating the resting membrane potential of cells. By inhibiting these channels, this compound can alter the electrical activity of cells, leading to various physiological effects. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential. In vascular smooth muscle cells, this compound inhibits K2P3.1 channels, leading to vasodilation and decreased blood pressure. In neurons, this compound reduces pain sensitivity by inhibiting K2P3.1 channels involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. In vascular smooth muscle cells, this compound inhibits K2P3.1 channels, leading to vasodilation and decreased blood pressure. In neurons, this compound reduces pain sensitivity by inhibiting K2P3.1 channels involved in pain perception.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide is its selectivity for K2P3.1 channels, which allows for specific targeting of these channels without affecting other potassium channels. This selectivity also reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide research. One area of interest is the development of more potent and selective K2P3.1 channel inhibitors. Another area of interest is the investigation of this compound in other diseases, such as epilepsy and arrhythmias. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanisms of action and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde with cyclopentanone to form 4-chlorocyclopent-2-enone. This intermediate is then reacted with 1,4-dibromobutane to form 1-(4-chlorophenyl)-7-bromospiro[3.5]nonan-1-one. The final step involves the reaction of the spiroketone intermediate with hydroxylamine hydrochloride to form this compound.
Scientific Research Applications
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In hypertension, this compound has been shown to decrease blood pressure by inhibiting K2P3.1 channels in vascular smooth muscle cells. In neuropathic pain, this compound has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-16-5-3-15(4-6-16)20(8-1-2-9-20)18(23)22-17-7-10-19(17)11-13-24-14-12-19/h3-6,17H,1-2,7-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXVGUGOIAEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC34CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

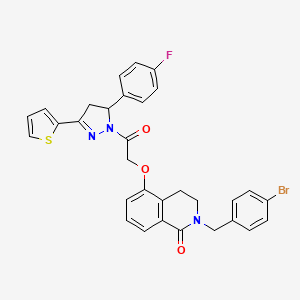
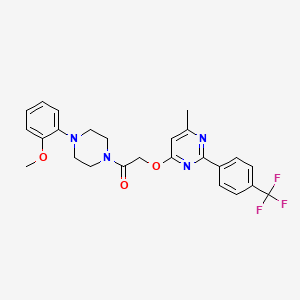
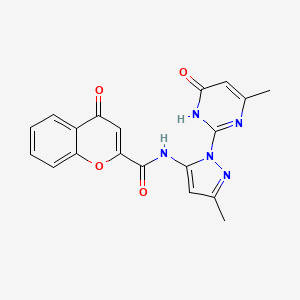
![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
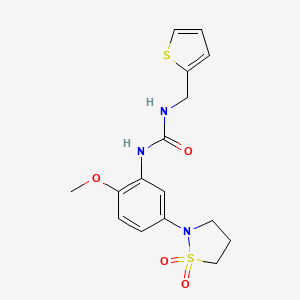
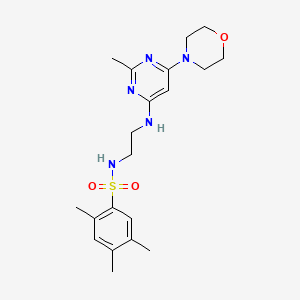
![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
